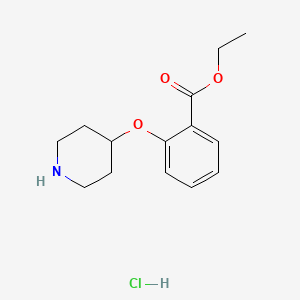

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-piperidin-4-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJPAYUHSFDFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Ethyl 4-hydroxybenzoate with Beta-chloroethylpiperidine Hydrochloride

- Reactants: Ethyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, potassium carbonate, and an organic solvent such as amyl acetate.

- Conditions: The mixture is heated at 120°C under nitrogen atmosphere for about 5 hours.

- Procedure:

- Ethyl 4-hydroxybenzoate is combined with beta-chloroethylpiperidine hydrochloride and potassium carbonate in amyl acetate.

- The reaction mixture is stirred and heated to facilitate nucleophilic substitution, where the piperidinyloxy group replaces the hydroxy group.

- After completion, the mixture is cooled, water is added to dissolve solids, and the aqueous layer is discarded.

- The product is extracted with hydrochloric acid to form the hydrochloride salt.

- The acid extract is heated to 95°C, cooled, and acetone is added to precipitate the product.

- The precipitate is filtered, rinsed with acetone, and dried.

- Yield: Approximately 5.19 g solid product from the example scale.

| Parameter | Details |

|---|---|

| Temperature | 120°C |

| Reaction time | ~5 hours |

| Solvent | Amyl acetate |

| Base | Potassium carbonate |

| Product isolation | Acid extraction, precipitation |

| Yield | ~5.19 g (scale-dependent) |

This method is efficient for producing the hydrochloride salt of Ethyl 2-(4-piperidinyloxy)benzoate with good yield and purity.

Conversion of 4-(2-piperidinoethoxy)benzoic Acid to Acyl Chloride Intermediate

- Reactants: 4-(2-piperidinoethoxy)benzoic acid hydrochloride, thionyl chloride.

- Conditions: Reaction in dichloromethane at 40°C for 2-3 hours.

- Procedure:

- The acid hydrochloride is dissolved in dichloromethane.

- Thionyl chloride is added slowly with stirring.

- The mixture is heated and maintained at 40°C until the reaction completes.

- Solvent and excess thionyl chloride are removed under vacuum.

- Petroleum ether is added and distilled off to yield the acyl chloride hydrochloride.

- Application: This acyl chloride intermediate can be used in further acylation reactions to synthesize more complex derivatives.

| Parameter | Details |

|---|---|

| Temperature | 40°C |

| Reaction time | 2-3 hours |

| Solvent | Dichloromethane |

| Reagent | Thionyl chloride |

| Product | 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride |

This step is crucial for activating the acid for subsequent transformations.

Multi-step Synthesis Involving Friedel-Crafts Acylation

- Reactants: 4-(2-piperidinoethoxy)benzoic acid hydrochloride, thionyl chloride, aluminum chloride, ethanethiol.

- Conditions: Heating under nitrogen at 70-75°C for about 1 hour.

- Procedure:

- Acid hydrochloride is converted to acyl chloride with thionyl chloride in chlorobenzene.

- Excess thionyl chloride and solvent are distilled off.

- The residue is reacted with aromatic substrates in dichloromethane with aluminum chloride catalyst.

- Ethanethiol is added to quench the reaction.

- The mixture is treated with tetrahydrofuran and hydrochloric acid, followed by aqueous workup.

- The product is isolated by filtration and washing.

- Outcome: Formation of complex benzoyl derivatives containing the piperidinyloxy moiety.

This method illustrates the use of the piperidinyloxy benzoate intermediate in further organic transformations.

Analytical and Purification Techniques

- Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

- Isolation: Acid-base extraction and precipitation techniques are employed to isolate the hydrochloride salt.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic chemical shifts for piperidine and aromatic protons.

Summary Table of Preparation Methods

| Step No. | Method Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of ethyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride | Ethyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, K2CO3, amyl acetate, 120°C, 5 h | ~5.19 g product; HCl salt formation by acid extraction |

| 2 | Conversion of 4-(2-piperidinoethoxy)benzoic acid to acyl chloride | Thionyl chloride, dichloromethane, 40°C, 2-3 h | Acyl chloride hydrochloride intermediate obtained |

| 3 | Friedel-Crafts acylation of aromatic substrates with acyl chloride intermediate | Aluminum chloride, ethanethiol, chlorobenzene, 70-75°C, 1 h | Complex benzoyl derivatives synthesized |

Research Findings and Considerations

- The alkylation reaction benefits from the use of potassium carbonate as a base to neutralize hydrochloride salts and drive the substitution.

- Use of inert atmosphere (nitrogen) prevents oxidation and side reactions.

- The hydrochloride salt formation improves compound stability and facilitates purification.

- Thionyl chloride is effective for converting carboxylic acids to acyl chlorides, enabling further functionalization.

- Friedel-Crafts acylation allows for the introduction of the piperidinyloxy benzoate moiety into larger aromatic systems.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Applications

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride has been investigated for its potential therapeutic uses:

- Antidepressant Activity : Research indicates that compounds with piperidine moieties can exhibit antidepressant effects. Studies have shown that derivatives of piperidine can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

- Antimicrobial Properties : Some studies have reported that piperidine derivatives possess antimicrobial activity. This compound may inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Chemical Research Applications

In chemical research, this compound serves as a versatile intermediate:

- Synthesis of Novel Compounds : It can be used in the synthesis of other biologically active compounds, providing a scaffold for drug development. The functional groups present in the molecule allow for various chemical modifications .

- Polymer Chemistry : The compound may be utilized in polymer chemistry as a monomer or an additive to enhance the properties of polymers, such as stability and reactivity under certain conditions .

Material Science Applications

The incorporation of this compound into materials science is noteworthy:

- Stabilizers in Polymers : Research indicates that piperidine derivatives can act as stabilizers for polymeric materials, improving their durability and resistance to degradation under environmental stressors .

- Redox Catalysts : The compound has been explored for its potential as a redox catalyst in various chemical reactions, contributing to more efficient synthetic pathways .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Ester Variants

Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS: 1219964-47-2)

- Molecular Formula: C₁₅H₂₂ClNO₃

- Key Differences : Substitution of the ethyl ester with a methyl group reduces molecular weight (299.8 vs. 313.83) and slightly increases polarity. The 2-ethoxybenzoyl backbone is retained, but the smaller ester group may alter pharmacokinetics, such as hydrolysis rates .

Methyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride (CAS: 1112052-86-4)

Heterocyclic Variants: Pyrrolidine Derivatives

Ethyl 2-(3-Pyrrolidinyloxy)benzoate Hydrochloride (CAS: Not specified)

- Structure : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine.

- Impact: The smaller pyrrolidine ring reduces conformational flexibility and basicity (pKa ~8.5 for pyrrolidine vs.

Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride (CAS: 1185038-20-3)

Functionalized Benzoate Derivatives

Benfluorex Hydrochloride (CAS: Not specified)

- Structure : Contains a trifluoromethylphenyl group and a branched amine chain.

- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine chain may confer serotoninergic activity, unlike the simpler piperidine-ethoxy motif in the target compound .

Ethyl 4-(2-Piperidinopropionamido)benzoate Hydrochloride (CAS: 106572-14-9)

- Structure : Adds a propionamide linker between the piperidine and benzoate.

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Ethyl 2-(4-piperidinyloxy)benzoate HCl | 1048673-90-0 | C₁₆H₂₄ClNO₃ | 313.83 | 2-Ethoxy, 4-piperidinyloxy |

| Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl | 1219964-47-2 | C₁₅H₂₂ClNO₃ | 299.80 | Methyl ester, 2-ethoxy |

| Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl | 1185038-20-3 | C₁₄H₂₀ClNO₃ | 285.77 | 4-Pyrrolidinylmethoxy |

| Benfluorex HCl | Not specified | C₁₉H₂₁F₃NO₂·HCl | ~392.84 | Trifluoromethylphenyl, branched amine |

Pharmacological and Physicochemical Implications

- Piperidine vs. Pyrrolidine : Piperidine’s higher basicity (pKa ~11) improves solubility in acidic environments (e.g., stomach), whereas pyrrolidine derivatives may exhibit faster systemic clearance .

- Ester Group : Ethyl esters generally hydrolyze slower than methyl esters, prolonging half-life. For example, the target compound’s ethyl group may offer sustained release compared to methyl analogs .

- Substitution Position : 2-Substituted benzoates (e.g., target compound) often exhibit different steric hindrance compared to 4-substituted isomers, affecting binding to enzymes or receptors like serotonin transporters .

Biological Activity

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, a compound with significant pharmacological potential, has garnered attention in the scientific community for its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and an ethyl ester moiety. Its chemical formula is CHClNO, and it exhibits properties typical of compounds that interact with biological receptors.

The compound primarily acts as a modulator of neurotransmitter systems, particularly influencing cholinergic and adrenergic pathways. Research indicates that it may function as an antagonist at certain receptor sites, potentially leading to various physiological effects.

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties, which may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to inhibit acetylcholinesterase (AChE) activity has been documented, suggesting a potential role in enhancing cholinergic transmission .

- Antidepressant Activity : Animal studies have indicated that this compound may possess antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels in the brain .

- Anti-inflammatory Properties : There is emerging evidence that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could have implications for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Neuroprotection : In a study involving rat models of neurodegeneration, the administration of this compound led to a significant reduction in neuronal loss and improved cognitive function as assessed by behavioral tests .

- Depression Model : In a forced swim test (FST), rats treated with this compound showed decreased immobility time compared to controls, indicating an antidepressant effect .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Questions

Q. What are the key physicochemical properties of Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride relevant to its handling in laboratory settings?

- Methodological Answer : The compound exhibits a melting point of approximately 175–180°C (with decomposition) and a density range of 1.3–1.4 g/cm³. Its solubility profile varies depending on the solvent, with moderate solubility in polar organic solvents like ethanol and methanol. These properties necessitate storage in a dry, cool environment to prevent decomposition and ensure stability during experiments. Handling should prioritize inert conditions to avoid unintended reactions .

Q. What are the recommended safety protocols for handling this compound based on available data?

- Methodological Answer : Due to limited toxicity data, assume potential irritancy and toxicity. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of dust or vapors. In case of skin contact, wash immediately with water and seek medical attention. Adhere to GHS classification guidelines (e.g., H315: skin irritation) and institutional chemical hygiene plans .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Methodological Answer : This compound serves as a versatile intermediate in synthesizing anti-inflammatory, antibiotic, and anticancer agents. Its piperidinyloxy and benzoate moieties enable structural modifications for optimizing drug-receptor interactions. Researchers often employ it to develop novel kinase inhibitors or ligands targeting GPCRs, leveraging its scaffold for SAR studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF for solubility). Monitor intermediates via TLC or HPLC to identify bottlenecks. Purification through recrystallization or column chromatography (using silica gel and gradient elution) enhances purity. Kinetic studies of intermediate steps (e.g., piperidine ring functionalization) can refine stoichiometric ratios and reduce byproducts .

Q. What analytical techniques are recommended for characterizing the crystal structure of this compound and verifying its purity?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) is ideal for resolving crystal packing and hydrogen-bonding networks . Complement this with PXRD to confirm phase purity. For molecular validation, use NMR (¹H/¹³C) to assign protons and carbons, and HRMS to confirm the molecular ion. Purity assays should integrate HPLC-UV/ELSD with a C18 column and acidic mobile phase .

Q. How should researchers approach resolving contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer : Conduct meta-analyses of published data to identify variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For example, if a derivative shows conflicting IC₅₀ values in kinase inhibition, test it under standardized ATP concentrations and use positive controls (e.g., staurosporine). Statistical tools like ANOVA can isolate experimental noise .

Q. What strategies can be employed to mitigate the formation of impurities during the synthesis of this compound?

- Methodological Answer : Impurities often arise from incomplete esterification or piperidine oxidation. Use anhydrous conditions and inert gas (N₂/Ar) to minimize side reactions. Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates. Post-synthesis, employ preparative HPLC with ion-pair reagents (e.g., TFA) to isolate the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.